1,14-Tetradecanediol

説明

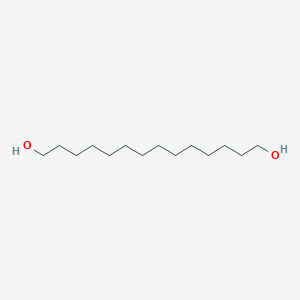

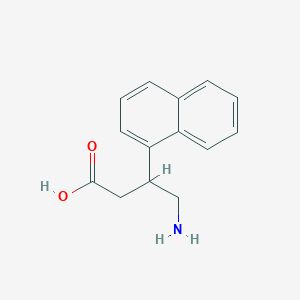

1,14-Tetradecanediol is a natural product found in Pisum sativum . It has the molecular formula C14H30O2 and a molecular weight of 230.39 g/mol . The IUPAC name for this compound is tetradecane-1,14-diol .

Synthesis Analysis

The synthesis of 1,14-Tetradecanediol involves a 1 M solution of LAH in THF (60 mL, 60 mmol) added to anhydrous THF (50 mL) in a flask preflushed with argon at 0 °C. MeO2C (CH2)12CO2Me (3.44 g, 12 mmol) in anhydrous THF (30mL) is then added dropwise and the mixture is allowed to stir for 5 h and heated under reflux for 16 h .

Molecular Structure Analysis

The molecular structure of 1,14-Tetradecanediol can be represented by the InChI string: InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 . The compound also has a Canonical SMILES representation: C(CCCCCCO)CCCCCCO .

Chemical Reactions Analysis

The preparation of 1,14-Tetradecanediol involves several raw materials including 1,13-TETRADECADIENE, 14-HydroxyMyristic acid, Dimethyl dodecanedioate, DIETHYL TETRADECANEDIOATE, Tetradecanedioic acid, DIMETHYL TETRADECANEDIOATE, ETHYLENE OXIDE, and 1-Tetradecanol .

Physical And Chemical Properties Analysis

1,14-Tetradecanediol has a molecular weight of 230.39 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 13 rotatable bonds . The exact mass and monoisotopic mass of the compound are 230.224580195 g/mol .

科学的研究の応用

Pharmaceuticals

1,14-Tetradecanediol is used in the pharmaceutical industry due to its antimicrobial properties . It can help maintain the cleanliness and safety of pharmaceutical products.

Cosmetics

In the cosmetics industry, 1,14-Tetradecanediol is used as an ingredient for its antimicrobial properties, which can help maintain the cleanliness and safety of cosmetic products, as well as potentially providing benefits to skin health .

Chemical Synthesis

1,14-Tetradecanediol can be used in chemical synthesis. For example, it can be converted to 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol through whole-cell biotransformation .

Material Science

Although specific applications in material science are not mentioned in the search results, the physical and chemical properties of 1,14-Tetradecanediol, such as its phase change data and gas chromatography data , suggest potential uses in this field.

Food Industry

In the food industry, 1,14-Tetradecanediol can be used as a natural preservative due to its antimicrobial activity, helping to extend the shelf life of perishable products and maintain their quality and safety for consumers .

作用機序

1,14-Tetradecanediol, also known as tetradecane-1,14-diol, is a chemical compound with the molecular formula C14H30O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

特性

IUPAC Name |

tetradecane-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKZJJVNBQCVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066534 | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,14-Tetradecanediol | |

CAS RN |

19812-64-7 | |

| Record name | 1,14-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Tetradecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-Tetradecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9PJ9ZSL7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: 1,14-Tetradecanediol has a molecular formula of C14H30O2 and a molecular weight of 230.39 g/mol. []

A: 1,14-Tetradecanediol features an all-trans conformation in its hydrocarbon skeleton. [] The terminal hydroxyl groups also adopt a trans configuration. The molecules, being centrosymmetric, arrange themselves in a zigzag pattern, forming a herring-bone motif. This arrangement is similar to the smectic C phase observed in liquid crystals. [] This structural similarity to molecules with an even number of carbon atoms differentiates it from those with an odd number. []

A: Research on Pinus ponderosa needles, driven by observations of premature parturition in cattle upon ingestion, led to the isolation of 1,14-Tetradecanediol. [] Scientists employed bioassay-guided fractionation using in vitro perfused placentomes from pregnant cows. [] This method pinpointed a mixture of vasoactive lipids, including 1,14-Tetradecanediol, present as myristate and/or laurate diesters. [] Structural elucidation involved techniques like NMR, IR, and mass spectrometry. [] Saponification, derivatization, and GC-MS confirmed lauric acid, myristic acid, and 1,14-Tetradecanediol as major constituents. []

A: Studies have investigated the presence of 1,14-Tetradecanediol in Pinus contorta (lodgepole pine) and Juniperus communis (common juniper), both known to induce abortion in cattle. [] While both species contained 1,14-Tetradecanediol, albeit at lower concentrations than in Pinus ponderosa, the primary abortifacient agent was identified as isocupressic acid. [] Therefore, while 1,14-Tetradecanediol exhibits vasoconstrictive properties, its role in the abortifacient action of these plants appears minimal. []

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent technique used for identifying and quantifying 1,14-Tetradecanediol in plant extracts. [, , , , ] This method involves separating the compounds within the extract based on their volatility, followed by their identification and quantification through mass spectrometry. This technique helps researchers understand the chemical composition of plant extracts and pinpoint the presence and concentration of specific compounds like 1,14-Tetradecanediol.

A: 1,14-Tetradecanediol serves as a building block in synthesizing various chemical compounds. [] For instance, it acts as a precursor for creating crown ethers, cyclic chemical structures known for their ability to selectively bind cations. [] These crown ethers have applications in various fields, including separation science, catalysis, and sensing technologies.

A: 1,14-Tetradecanediol plays a crucial role in synthesizing macroporous polymers. [] It serves as a component in the continuous phase of a high internal phase emulsion (HIPE) alongside lauryl methacrylate. [] This emulsion acts as a template for creating porous polymer structures by polymerization. These porous polymers, filled with cyclic carbonate electrolytes, find applications in developing advanced materials, particularly for energy storage devices like batteries. []

A: Yes, research has explored the binding affinity of 1,14-Tetradecanediol with alpha-cyclodextrin. [] Studies using isothermal titration calorimetry showed that a rigid duplex alpha-cyclodextrin connected by disulfide bonds exhibited high binding affinity for 1,14-Tetradecanediol. [] This interaction, characterized by a remarkably high stability constant, highlights the potential for using 1,14-Tetradecanediol in supramolecular chemistry and host-guest complexation studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)